molecular formula C13H7ClN2O4 B116833 8-Chloro-5-nitroacridine-2,9-diol CAS No. 99009-49-1

8-Chloro-5-nitroacridine-2,9-diol

Cat. No.: B116833
CAS No.: 99009-49-1
M. Wt: 290.66 g/mol
InChI Key: CZWRNWLDEYCYFJ-UHFFFAOYSA-N
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Description

8-Chloro-5-nitroacridine-2,9-diol is a chemical compound with the molecular formula C₁₃H₇ClN₂O₄ and a molecular weight of 290.66 g/mol . It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

8-Chloro-5-nitroacridine-2,9-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of acridine derivatives, such as “8-Chloro-5-nitroacridine-2,9-diol”, is primarily due to their ability to intercalate into DNA . This intercalation can impact biological processes involving DNA and related enzymes .

Future Directions

The future directions for research on “8-Chloro-5-nitroacridine-2,9-diol” and similar acridine derivatives may include the development of aza-acridine and other heteroatom-substituted acridine derivatives . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-nitroacridine-2,9-diol typically involves the reaction of 1-chloro-7-hydroxy-4-nitro-9(10H)-acridone with 3,3-diamino-N-methyldipropylamine in dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for 2.5 hours, followed by the addition of water to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-nitroacridine-2,9-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acridine derivatives.

Comparison with Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

Uniqueness: 8-Chloro-5-nitroacridine-2,9-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

1-chloro-7-hydroxy-4-nitro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O4/c14-8-2-4-10(16(19)20)12-11(8)13(18)7-5-6(17)1-3-9(7)15-12/h1-5,17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRNWLDEYCYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C=CC(=C3N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred and boiling mixture of 26.7 g of 1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone in 1.9 l of glacial acetic acid was added 13.0 ml of methanesulfonic acid. Heating and stirring were continued for seven hours and the mixture was filtered. The precipitate was suspended in 250 ml of boiling glacial acetic acid, cooled to 60°, collected, washed with water and then methanol, and dried providing the title compound, mp above 325° C.
Name
1-chloro-4-nitro-7-(phenylmethoxy)-9(10H)-acridinone
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

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